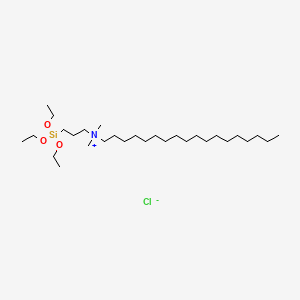
DOCOSANENITRIL
Übersicht
Beschreibung
Docosanonitrile is a chemical compound with the molecular formula C22H43N . It is also known by its synonyms DOCOSANENITRILE and has a molecular weight of 321.6 g/mol . The IUPAC name for this compound is docosanenitrile .
Molecular Structure Analysis
The molecular structure of Docosanonitrile consists of 22 carbon atoms, 43 hydrogen atoms, and 1 nitrogen atom . The InChI representation of its structure is InChI=1S/C22H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-21H2,1H3 . The Canonical SMILES representation is CCCCCCCCCCCCCCCCCCCCC#N .
Physical and Chemical Properties Analysis
Docosanonitrile has a molecular weight of 321.6 g/mol . It has a complexity of 250 and a topological polar surface area of 23.8 Ų . The compound has a rotatable bond count of 19 .
Wissenschaftliche Forschungsanwendungen
Materialwissenschaft: Synthese von fortschrittlichen Nanomaterialien
Docosanenitril wird bei der Synthese von Kohlenstoffnanoröhren (CNTs) verwendet, die für die Entwicklung fortschrittlicher Nanomaterialien unerlässlich sind. Die Funktionalisierung von CNTs mit Verbindungen wie Docosanonitril verbessert ihre Löslichkeit und Dispersion, was für ihre Anwendung in verschiedenen Nanotechnologiebereichen entscheidend ist .
Chemische Sensoren: Steigerung der Empfindlichkeit und Selektivität
Im Bereich der chemischen Sensoren zeigen this compound-funktionalisierte CNTs eine verbesserte Empfindlichkeit und Selektivität. Diese modifizierten CNTs können eine Vielzahl von Gasen und Chemikalien detektieren, wodurch sie für die Umweltüberwachung und Sicherheitsanwendungen wertvoll werden .
Biomedizinische Anwendungen: Medikamentenabgabesysteme
Forschungen deuten auf ein Potenzial für this compound in biomedizinischen Anwendungen hin, insbesondere in Medikamentenabgabesystemen. Seine Eigenschaften könnten genutzt werden, um effizientere Träger für therapeutische Wirkstoffe zu schaffen, wodurch die gezielte Abgabe verbessert und Nebenwirkungen reduziert werden .
Energiespeicherung: Batterie- und Superkondensatorkomponenten
Die chemische Struktur von this compound kann zur Entwicklung von Komponenten für Batterien und Superkondensatoren beitragen. Seine Einarbeitung in die Elektrodenmaterialien kann die Energiespeicherkapazität und -stabilität verbessern .
Photokatalyse: Umweltreinigung
Die Reaktivität der Verbindung wird in photokatalytischen Prozessen zur Umweltreinigung untersucht. Sie könnte eine Rolle beim Abbau von Schadstoffen unter Lichteinstrahlung spielen und zur Reinigung von Wasser und Luft beitragen .
Elektronische Geräte: Halbleiterfertigung
Bei der Halbleiterfertigung kann this compound verwendet werden, um die Oberflächeneigenschaften von Halbleitern zu modifizieren und deren Leistung in elektronischen Geräten zu verbessern. Diese Anwendung ist entscheidend für die Weiterentwicklung von Elektronik- und Kommunikationstechnologien .
Polymerindustrie: Modifikator für Polymereigenschaften
This compound wird als Modifikator untersucht, um die physikalischen Eigenschaften von Polymeren zu verändern. Dies kann zur Herstellung von Polymeren mit verbesserter Haltbarkeit, Flexibilität und thermischer Stabilität führen und ihre industriellen Anwendungen erweitern .
Katalyse: Katalysator-Trägermaterial
Schließlich dient this compound als Trägermaterial für Katalysatoren in chemischen Reaktionen. Seine Struktur kann die für die katalytische Aktivität verfügbare Oberfläche vergrößern und so die Effizienz verschiedener chemischer Prozesse verbessern .
Safety and Hazards
Wirkmechanismus
Target of Action
Docosanonitrile, also known as Docosanol, is primarily used as an antiviral agent . Its primary target is the lipid envelope of viruses, particularly the Herpes Simplex Virus (HSV) .
Mode of Action
Docosanonitrile works by inhibiting the fusion between the human cell plasma membrane and the HSV envelope . This prevents the virus from entering the cells and subsequently inhibits viral replication .
Biochemical Pathways
It is known that the compound interferes with the viral entry process, which is a crucial step in the viral replication cycle . By preventing the fusion of the viral envelope with the host cell membrane, Docosanonitrile effectively stops the virus from injecting its genetic material into the host cell, thereby halting the production of new viral particles .
Pharmacokinetics
As a topical treatment for herpes simplex labialis (cold sores), it is likely that the compound is primarily absorbed through the skin at the site of application .
Result of Action
The result of Docosanonitrile’s action is the inhibition of viral replication, which leads to a reduction in the severity and duration of cold sore symptoms . This includes a decrease in symptoms such as tingling, pain, burning, and itching .
Action Environment
The action of Docosanonitrile is influenced by the environment in which it is applied. As a topical treatment, its efficacy can be affected by factors such as the severity and stage of the cold sore, the skin’s condition at the site of application, and the frequency and consistency of application .
Biochemische Analyse
Biochemical Properties
Docosanonitrile plays a role in various biochemical reactions, primarily due to its long aliphatic chain and nitrile functional group. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The nitrile group in docosanonitrile can undergo hydrolysis to form corresponding amides and acids, facilitated by nitrilase enzymes. These interactions are essential for the compound’s metabolic processing and potential detoxification in biological systems .
Cellular Effects
Docosanonitrile affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, docosanonitrile can induce oxidative stress in cells, leading to the activation of antioxidant response elements and changes in gene expression related to stress response. Additionally, it may affect lipid metabolism due to its long aliphatic chain, impacting cellular lipid homeostasis .
Molecular Mechanism
At the molecular level, docosanonitrile exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, docosanonitrile may inhibit or activate cytochrome P450 enzymes, affecting the metabolism of other compounds. It can also interact with transcription factors, leading to changes in gene expression. These molecular interactions are crucial for understanding the compound’s biological activity and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of docosanonitrile can change over time. The compound’s stability and degradation are important factors to consider. Docosanonitrile is relatively stable under standard laboratory conditions, but it can degrade over time, especially under extreme pH or temperature conditions. Long-term exposure to docosanonitrile in in vitro or in vivo studies may lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of docosanonitrile vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, docosanonitrile can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of determining safe dosage ranges for potential therapeutic applications .
Metabolic Pathways
Docosanonitrile is involved in several metabolic pathways. It undergoes biotransformation primarily through the action of cytochrome P450 enzymes, which oxidize the nitrile group to form corresponding amides and acids. These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. Understanding these pathways is essential for predicting the compound’s behavior in biological systems .
Transport and Distribution
Within cells and tissues, docosanonitrile is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions, such as cell membranes and adipose tissues. This distribution pattern is important for understanding its bioavailability and potential effects on different tissues .
Subcellular Localization
Docosanonitrile’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be found in various cellular compartments, including the endoplasmic reticulum, mitochondria, and lipid droplets. The compound’s localization affects its activity and function, as it may interact with specific enzymes and proteins within these compartments. Post-translational modifications and targeting signals also play a role in directing docosanonitrile to specific subcellular locations .
Eigenschaften
IUPAC Name |
docosanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTGJMVZTJBYLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197847 | |
| Record name | Docosanonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49562-27-8 | |
| Record name | Docosanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49562-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Docosanonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049562278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docosanonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Docosanonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Docosanonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWV5DFK4MC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B1600273.png)
![N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide](/img/structure/B1600274.png)

![Pyrazino[2,3-f][1,10]phenanthroline](/img/structure/B1600276.png)






![5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1600289.png)


